molecular formula C31H44O4 B12580848 2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol] CAS No. 616227-57-7

2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]

Cat. No.: B12580848
CAS No.: 616227-57-7
M. Wt: 480.7 g/mol
InChI Key: ZMNNQGONFNOQSQ-UHFFFAOYSA-N
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Description

2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]: is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of two phenolic groups connected by a methylene bridge, with additional hydroxyethyl and methylcyclohexyl substituents. Its unique structure imparts specific chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol] typically involves the reaction of 4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic units. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic groups in 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol] can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the hydroxyethyl groups, converting them into corresponding alcohols or alkanes.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenolic rings are substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like Lewis acids.

Major Products:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Alcohols or alkanes derived from the hydroxyethyl groups.

    Substitution: Phenolic derivatives with various substituents on the aromatic rings.

Scientific Research Applications

Chemistry: 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol] is used as a precursor in the synthesis of complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a model molecule to study the interactions of phenolic compounds with biological systems. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: The compound’s potential antioxidant properties make it of interest in medical research. It may be investigated for its ability to scavenge free radicals and protect cells from oxidative stress.

Industry: In industrial applications, 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol] can be used as an additive in polymers and resins to enhance their stability and performance. Its antioxidant properties can improve the longevity and durability of materials.

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol] is primarily related to its phenolic structure. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The hydroxyethyl and methylcyclohexyl substituents may influence the compound’s solubility and interaction with other molecules, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

  • 2,2’-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]
  • 2,2’-Methylenebis[4-methyl-6-tert-butylphenol]
  • 2,2’-Methylenebis[6-tert-butyl-p-cresol]

Comparison: Compared to similar compounds, 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol] has unique hydroxyethyl substituents that enhance its solubility and reactivity. This makes it more versatile in various chemical reactions and applications. Its antioxidant properties may also be superior due to the presence of additional hydroxyl groups, providing enhanced free radical scavenging ability.

Properties

CAS No.

616227-57-7

Molecular Formula

C31H44O4

Molecular Weight

480.7 g/mol

IUPAC Name

4-(2-hydroxyethyl)-2-[[2-hydroxy-5-(2-hydroxyethyl)-3-(1-methylcyclohexyl)phenyl]methyl]-6-(1-methylcyclohexyl)phenol

InChI

InChI=1S/C31H44O4/c1-30(11-5-3-6-12-30)26-19-22(9-15-32)17-24(28(26)34)21-25-18-23(10-16-33)20-27(29(25)35)31(2)13-7-4-8-14-31/h17-20,32-35H,3-16,21H2,1-2H3

InChI Key

ZMNNQGONFNOQSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=CC(=CC(=C2O)CC3=C(C(=CC(=C3)CCO)C4(CCCCC4)C)O)CCO

Origin of Product

United States

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